molecular formula C7H11N3OS2 B11045759 5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione CAS No. 89723-68-2

5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B11045759
CAS No.: 89723-68-2
M. Wt: 217.3 g/mol
InChI Key: WXCOOVSVXYXNIK-UHFFFAOYSA-N
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Description

5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains a morpholine moiety attached to a thiadiazole ring. This compound is of significant interest due to its diverse biological and chemical properties, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE typically involves the reaction of morpholine with a suitable thiadiazole precursor. One common method involves the Mannich reaction, where morpholine reacts with formaldehyde and a thiadiazole derivative under mild conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(MORPHOLINOMETHYL)-1,3,4-THIADIAZOLE-2(3H)-THIONE is unique due to the combination of the morpholine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest for further research and development.

Properties

CAS No.

89723-68-2

Molecular Formula

C7H11N3OS2

Molecular Weight

217.3 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C7H11N3OS2/c12-7-9-8-6(13-7)5-10-1-3-11-4-2-10/h1-5H2,(H,9,12)

InChI Key

WXCOOVSVXYXNIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NNC(=S)S2

Origin of Product

United States

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